Cas no 4102-50-5 (1,5-Diiodo-2,4-dimethylbenzene)

1,5-Diiodo-2,4-dimethylbenzene 化学的及び物理的性質
名前と識別子
-
- Benzene, 1,5-diiodo-2,4-dimethyl-
- 1,5-Diiodo-2,4-dimethylbenzene
- 1,3-diiodo-4,6-dimethylbenzene
- 1,5-diiodo-2,4-dimethyl-benzene
- 1,5-Dijod-2,4-dimethyl-benzol
- 4,6-diiodo-1,3-xylene
- 4,6-Diiodo-m-xylene
- 4,6-Dijod-1,3-dimethyl-benzol
- Benzene,1,5-diiodo-2,4-dimethyl
- 4,6-Dijod-m-xylol
- D5005
- 4102-50-5
- DTXSID80503125
- MFCD29089354
- SCHEMBL1369255
- BS-44189
- D90357
- DTXCID40453935
-
- MDL: MFCD29089354
- インチ: 1S/C8H8I2/c1-5-3-6(2)8(10)4-7(5)9/h3-4H,1-2H3
- InChIKey: ZOOZGIAPEXFLEF-UHFFFAOYSA-N
- ほほえんだ: IC1C([H])=C(C(C([H])([H])[H])=C([H])C=1C([H])([H])[H])I
計算された属性
- せいみつぶんしりょう: 357.87200
- どういたいしつりょう: 357.87155g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 102
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 4
じっけんとくせい
- 密度みつど: 2.2±0.1 g/cm3
- ゆうかいてん: 70.0 to 74.0 deg-C
- ふってん: 309.4±37.0 °C at 760 mmHg
- フラッシュポイント: 150.1±22.0 °C
- PSA: 0.00000
- LogP: 3.51260
- じょうきあつ: 0.0±0.6 mmHg at 25°C
1,5-Diiodo-2,4-dimethylbenzene セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- セキュリティの説明: H315+H319
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
1,5-Diiodo-2,4-dimethylbenzene 税関データ
- 税関コード:2903999090
- 税関データ:
中国税関番号:
2903999090概要:
29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%
1,5-Diiodo-2,4-dimethylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5005-5g |
1,5-Diiodo-2,4-dimethylbenzene |
4102-50-5 | 97.0%(GC) | 5g |
¥690.0 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5005-5g |
1,5-Diiodo-2,4-dimethylbenzene |
4102-50-5 | 97.0%(GC) | 5g |
¥690.0 | 2022-06-10 | |
abcr | AB549969-5g |
1,5-Diiodo-2,4-dimethylbenzene; . |
4102-50-5 | 5g |
€146.80 | 2024-04-17 | ||
1PlusChem | 1P00I8HT-1g |
Benzene, 1,5-diiodo-2,4-dimethyl- |
4102-50-5 | >97.0%(GC) | 1g |
$44.00 | 2025-02-28 | |
abcr | AB549969-1g |
1,5-Diiodo-2,4-dimethylbenzene; . |
4102-50-5 | 1g |
€59.10 | 2024-04-17 | ||
A2B Chem LLC | AI50017-5g |
Benzene, 1,5-diiodo-2,4-dimethyl- |
4102-50-5 | >97.0%(GC) | 5g |
$119.00 | 2024-04-20 | |
eNovation Chemicals LLC | D963647-5g |
Benzene, 1,5-diiodo-2,4-dimethyl- |
4102-50-5 | 97.0% | 5g |
$150 | 2025-02-27 | |
eNovation Chemicals LLC | D963647-1g |
Benzene, 1,5-diiodo-2,4-dimethyl- |
4102-50-5 | 97.0% | 1g |
$80 | 2025-02-27 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5005-1g |
1,5-Diiodo-2,4-dimethylbenzene |
4102-50-5 | 97.0%(GC) | 1g |
¥185.0 | 2023-09-01 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D5005-1G |
1,5-Diiodo-2,4-dimethylbenzene |
4102-50-5 | >97.0%(GC) | 1g |
¥185.00 | 2023-09-08 |
1,5-Diiodo-2,4-dimethylbenzene 関連文献
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Surendran Sujith,Eun Bi Nam,Junseong Lee,Sang Uck Lee,Min Hyung Lee Inorg. Chem. Front. 2020 7 3456
1,5-Diiodo-2,4-dimethylbenzeneに関する追加情報
Introduction to 1,5-Diiodo-2,4-dimethylbenzene (CAS No. 4102-50-5)
1,5-Diiodo-2,4-dimethylbenzene, with the chemical formula C₈H₈I₂, is a significant compound in the realm of organic synthesis and pharmaceutical research. Its molecular structure, featuring two iodine atoms substituting at the 1 and 5 positions of a dimethylbenzene ring, makes it a versatile intermediate in various chemical transformations. This compound has garnered attention due to its utility in constructing more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
The CAS number 4102-50-5 uniquely identifies this substance in scientific literature and industrial applications. As an organohalogen derivative, 1,5-Diiodo-2,4-dimethylbenzene exhibits unique reactivity that stems from the presence of iodine atoms. These iodine substituents are highly electrophilic, making the compound an excellent candidate for cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in forming carbon-carbon bonds, a fundamental step in synthesizing complex organic molecules.
In recent years, there has been a surge in research focusing on the applications of halogenated aromatic compounds in medicinal chemistry. 1,5-Diiodo-2,4-dimethylbenzene has been explored as a precursor in the synthesis of biologically active molecules. Its structural framework allows for modifications that can lead to compounds with potential therapeutic effects. For instance, researchers have utilized this compound to develop novel antiviral and anticancer agents by incorporating additional functional groups through further chemical transformations.
The pharmaceutical industry has shown particular interest in halogenated aromatics due to their role as key intermediates in drug discovery. The ability to introduce iodine atoms at specific positions on the aromatic ring provides chemists with a high degree of control over the reactivity and selectivity of subsequent reactions. This precision is crucial for designing molecules that interact selectively with biological targets, minimizing side effects and improving efficacy.
One of the most compelling aspects of 1,5-Diiodo-2,4-dimethylbenzene is its utility in constructing polycyclic frameworks. By employing palladium-catalyzed cross-coupling reactions, this compound can be transformed into more complex structures with multiple aromatic rings. Such polycyclic compounds are often found in natural products and have shown promise as lead compounds in drug development. The ability to efficiently build these intricate structures from simpler precursors like 1,5-Diiodo-2,4-dimethylbenzene streamlines the drug discovery process.
Recent advancements in synthetic methodologies have further enhanced the appeal of 1,5-Diiodo-2,4-dimethylbenzene as a building block. For example, the development of novel catalysts has enabled more efficient and selective couplings, reducing unwanted byproducts and improving yields. These improvements have made it feasible to explore more complex synthetic routes, opening up new avenues for drug discovery and material science applications.
The agrochemical sector also benefits from the versatility of 1,5-Diiodo-2,4-dimethylbenzene. Halogenated aromatics are frequently used in the synthesis of pesticides and herbicides due to their stability and reactivity. By modifying the structure of this compound, chemists can develop new agrochemicals that are more effective against pests while being environmentally friendly. This aligns with the growing demand for sustainable agricultural practices worldwide.
In conclusion,1,5-Diiodo-2,4-dimethylbenzene (CAS No. 4102-50-5) is a multifaceted compound with broad applications in pharmaceuticals and agrochemicals. Its unique reactivity and structural properties make it an invaluable intermediate in organic synthesis. As research continues to uncover new methodologies for utilizing halogenated aromatics,1,5-Diiodo-2,4-dimethylbenzene is likely to remain at the forefront of chemical innovation.
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